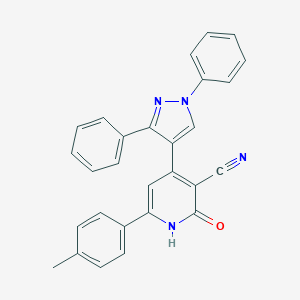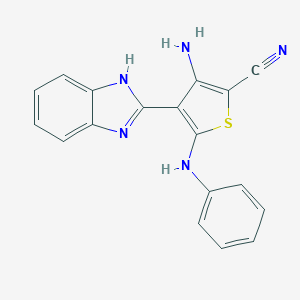![molecular formula C18H18ClN3O2S3 B292994 {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B292994.png)
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone, also known as AMC, is a thieno[2,3-c]isothiazolone derivative that has shown potential in various scientific research applications. The compound has a unique chemical structure that makes it a valuable tool for studying biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in oxidative stress and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to induce apoptosis in cancer cells. Additionally, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone in lab experiments include its unique chemical structure, which makes it a valuable tool for studying biochemical and physiological effects. Additionally, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has been shown to be effective in inhibiting the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. However, the limitations of using {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone. One direction is to investigate its potential as a cancer therapy in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has shown potential in various scientific research applications and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in the presence of triethylamine to yield the intermediate 4-chlorophenyl-2-morpholinoethylcarbamate. This intermediate is then reacted with 2-mercaptothiazoline in the presence of sodium ethoxide to yield the final product, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone. The synthesis of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has shown potential in various scientific research applications. It has been used as a tool for studying the effects of oxidative stress on cells. It has also been used to investigate the role of inflammation in disease progression. Additionally, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C18H18ClN3O2S3 |
|---|---|
Poids moléculaire |
440 g/mol |
Nom IUPAC |
[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O2S3/c19-12-3-1-11(2-4-12)15(23)16-14(20)13-17(26-16)21-27-18(13)25-10-7-22-5-8-24-9-6-22/h1-4H,5-10,20H2 |
Clé InChI |
XZXZPHPYNWDAIN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=C(C=C4)Cl)N |
SMILES canonique |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292913.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![1-[1,1'-Biphenyl]-4-yl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292918.png)

![6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
![N-(2,4-dichlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292924.png)
![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292931.png)
![2-(2-chloroethyl)-3-methyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292932.png)
![3-Methyl-1-(4-phenylpiperazin-1-yl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292933.png)